molecular formula C16H24Cl2S2 B12838661 2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride

2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride

Cat. No.: B12838661
M. Wt: 351.4 g/mol
InChI Key: BXFMLAPKEXDPRW-UHFFFAOYSA-N
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Description

2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride is a compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes two thiolan-1-ium groups attached to a phenyl ring. The dichloride indicates the presence of two chloride ions associated with the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride typically involves the reaction of thiolane derivatives with appropriate phenylmethyl intermediates. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the thiolan-1-ium groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiolan-1-ium groups to thiolanes.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiolanes, and various substituted phenyl derivatives.

Scientific Research Applications

2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride involves its interaction with specific molecular targets. The thiolan-1-ium groups can interact with enzymes and proteins, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic heterocyclic compound with a similar sulfur and nitrogen ring structure.

    Imidazole: Another heterocyclic compound with nitrogen atoms, often compared for its biological activities.

    Oxazole: Contains an oxygen atom in the ring, offering different chemical properties.

Properties

Molecular Formula

C16H24Cl2S2

Molecular Weight

351.4 g/mol

IUPAC Name

2-[[4-(thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride

InChI

InChI=1S/C16H22S2.2ClH/c1-3-15(17-9-1)11-13-5-7-14(8-6-13)12-16-4-2-10-18-16;;/h5-8,15-16H,1-4,9-12H2;2*1H

InChI Key

BXFMLAPKEXDPRW-UHFFFAOYSA-N

Canonical SMILES

C1CC([SH+]C1)CC2=CC=C(C=C2)CC3CCC[SH+]3.[Cl-].[Cl-]

Origin of Product

United States

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